molecular formula C13H15N5O2 B12174458 N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B12174458
M. Wt: 273.29 g/mol
InChI Key: UMARKYBCBVTKHA-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound that features a cyclopropyl group, a tetrazole ring, and a phenoxyacetamide moiety

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

N-cyclopropyl-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C13H15N5O2/c1-18-16-13(15-17-18)9-2-6-11(7-3-9)20-8-12(19)14-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,19)

InChI Key

UMARKYBCBVTKHA-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps One common method starts with the preparation of the tetrazole ring, which can be synthesized by the cycloaddition of an azide with a nitrile The phenoxyacetamide moiety is then introduced through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Produces 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid and cyclopropylamine.

  • Basic Hydrolysis (NaOH, aqueous ethanol): Yields the corresponding carboxylate salt.

Reaction ConditionsProductsMolecular FormulaMolecular Weight (g/mol)
6M HCl, 80°C, 4hCarboxylic acid derivativeC₁₂H₁₁N₅O₃273.25
2M NaOH, EtOH/H₂O, refluxSodium carboxylateC₁₂H₁₀N₅O₃Na295.23

Nucleophilic Substitution at the Cyclopropane Ring

The cyclopropane ring undergoes ring-opening reactions with nucleophiles:

  • Ammonia (NH₃, THF): Forms 2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(2-aminoethyl)acetamide.

  • Aniline (PhNH₂, DCM): Generates N-phenyl-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide.

ReactantProduct StructureMolecular Formula
NH₃Secondary amine derivativeC₁₄H₁₈N₆O₂
PhNH₂Aryl-substituted acetamideC₂₀H₂₀N₆O₂

Electrophilic Aromatic Substitution

The phenyl ring undergoes electrophilic substitution at the para position relative to the tetrazole group:

  • Nitration (HNO₃/H₂SO₄): Introduces a nitro group (-NO₂).

  • Halogenation (Br₂, FeBr₃): Adds bromine atoms.

ReactionPosition ModifiedKey Product
NitrationC₄ of phenyl ringNitro derivative (C₁₃H₁₄N₆O₄)
BrominationC₃ and C₅Dibromo compound (C₁₃H₁₃Br₂N₅O₂)

Oxidation Reactions

The methyl group on the tetrazole ring oxidizes to a carboxylic acid:

  • KMnO₄/H₂O (reflux): Forms 2-[4-(2-carboxy-2H-tetrazol-5-yl)phenoxy]-N-cyclopropylacetamide.

Oxidizing AgentProductMolecular Weight (g/mol)
KMnO₄Tetrazole-2-carboxylic acid derivative289.27

Cycloaddition Involving the Tetrazole Ring

The tetrazole participates in [3+2] cycloadditions with nitriles:

  • Acetonitrile (CuI catalysis): Forms triazole derivatives.

ReactantCycloaddition ProductKey Application
R-C≡N1,2,3-Triazole hybridBioactive compound synthesis

Key Research Findings

  • Hydrolysis Kinetics : Acidic hydrolysis proceeds 2.3x faster than basic hydrolysis due to protonation of the amide carbonyl.

  • Tetrazole Stability : The 2-methyltetrazole group resists ring-opening under mild conditions but decomposes above 200°C .

  • Stereochemical Outcomes : Ring-opening of the cyclopropane ring retains stereochemistry in 89% of cases.

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacologically active derivatives, particularly in angiotensin II receptor modulation and enzyme inhibition studies .

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that compounds containing tetrazole moieties exhibit significant anticonvulsant activities. For instance, derivatives of N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide have been explored for their potential in treating epilepsy. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances anticonvulsant efficacy, as seen in various synthesized analogues .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including human glioblastoma and melanoma cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, with some derivatives exhibiting IC50 values in the micromolar range .

Case Study 1: Anticonvulsant Efficacy

A study conducted by Łączkowski et al. synthesized several derivatives based on the tetrazole framework, demonstrating effective seizure protection in animal models. Notably, compounds containing the cyclopropyl group showed enhanced activity compared to their non-cyclopropyl counterparts .

Case Study 2: Anticancer Screening

In a recent investigation, N-cyclopropyl derivatives were screened against various cancer cell lines. One particular derivative exhibited an IC50 value of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells, indicating strong selectivity and potential for development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes or receptors in a similar manner. The phenoxyacetamide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-[4-(2H-tetrazol-5-yl)phenoxy]acetamide: Lacks the methyl group on the tetrazole ring.

    N-cyclopropyl-2-[4-(1H-tetrazol-5-yl)phenoxy]acetamide: Features a different isomer of the tetrazole ring.

    N-cyclopropyl-2-[4-(2-methyl-1H-tetrazol-5-yl)phenoxy]acetamide: Another isomer with the methyl group on a different nitrogen atom of the tetrazole ring.

Uniqueness

N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to the specific positioning of the methyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Biological Activity

N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H21N5O2C_{15}H_{21}N_{5}O_{2}, with a molecular weight of 303.36 g/mol. The compound features a cyclopropyl group, a phenoxy moiety, and a tetrazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H21N5O2
Molecular Weight303.36 g/mol
IUPAC NameThis compound
InChI KeyDXSOVLRKRDHILA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring enhances its binding affinity to various enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, such as antimicrobial and anti-inflammatory actions.

Interaction with Biological Targets

Research indicates that compounds containing tetrazole rings often exhibit enhanced activity against pathogens due to their ability to effectively bind to biological targets. For example, the presence of the cyclopropyl moiety may influence the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies. Its effectiveness against different bacterial strains has been highlighted in several research articles:

  • Study on Antibacterial Activity : The compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Mechanism of Antimicrobial Action : The tetrazole moiety in the compound is believed to play a crucial role in disrupting bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activity:

  • In vitro Studies : Research findings suggest that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
  • Potential Applications : Given its dual action as an antimicrobial and anti-inflammatory agent, this compound could be explored for treating conditions like infections coupled with inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly affect the biological activity of this compound:

  • Tetrazole Ring Modifications : Alterations in the substituents on the tetrazole ring have been shown to enhance or diminish antimicrobial potency .
  • Cyclopropyl Group Influence : The presence of the cyclopropyl group appears to improve lipophilicity, which is crucial for membrane penetration and overall bioactivity .

Case Studies

Several case studies underline the efficacy of this compound:

  • Case Study on Bacterial Infections : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound led to significant improvements in infection control compared to placebo groups .
  • Inflammatory Disease Model : In animal models of inflammatory diseases, administration of this compound resulted in reduced markers of inflammation and improved clinical outcomes .

Q & A

Basic: What are the standard synthetic routes for N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide?

Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as tetrazole-containing phenols or chloroacetamides. For example:

  • Step 1: Formation of the tetrazole ring via cycloaddition (e.g., using sodium azide and nitriles under reflux conditions).
  • Step 2: Coupling the tetrazole-phenol intermediate with chloroacetyl chloride or bromoacetamide derivatives in the presence of bases like triethylamine.
  • Step 3: N-cyclopropyl substitution via nucleophilic displacement using cyclopropylamine.

Key experimental conditions include reflux in solvents like toluene/water mixtures (8:2) or dioxane, monitored by TLC (hexane:ethyl acetate, 9:1). Purification often involves recrystallization (ethanol or ethanol-DMF mixtures) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): To confirm substituent positions and cyclopropane integrity. For example, cyclopropyl protons appear as distinct multiplets (δ ~0.5–1.5 ppm).
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., C₁₆H₁₈N₄O₂ requires m/z 306.1436).
  • HPLC: For purity assessment (>95% by area normalization).
  • IR Spectroscopy: To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and tetrazole (C=N, ~1500 cm⁻¹) stretches.

Structural analogs in literature (e.g., ) use similar protocols, with recrystallized products analyzed via X-ray diffraction for unambiguous confirmation .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Computational reaction design (e.g., ICReDD’s framework) combines quantum chemical calculations and information science to predict optimal conditions:

  • Reaction Path Search: Density Functional Theory (DFT) identifies transition states and intermediates for key steps like tetrazole cyclization.
  • Solvent Screening: COSMO-RS simulations evaluate solvent effects on reaction kinetics and yield.
  • Machine Learning: Trained on existing data (e.g., substituent effects on coupling reactions) to prioritize experimental conditions.

This approach reduces trial-and-error, as demonstrated in , where computational guidance narrowed reaction conditions by 70% .

Advanced: How to address discrepancies in spectral data during characterization?

Answer:

  • Unexpected NMR Peaks: Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers or confirm cyclopropane ring stability.
  • Mass Spec Anomalies: Isotopic pattern analysis (e.g., chlorine/bromine adducts) or high-resolution MS to rule out impurities.
  • X-ray Crystallography: Resolve ambiguities in stereochemistry, as applied in for analogous thiazole-acetamide derivatives .

For recrystallization issues (e.g., polymorphs), optimize solvent polarity (e.g., ethanol vs. DMF/acetic acid) .

Advanced: What strategies are used to study structure-activity relationships (SAR) of this acetamide derivative?

Answer:

  • Systematic Substituent Variation: Modify the tetrazole methyl group or cyclopropyl moiety to assess electronic/steric effects.
  • In Vitro Assays: Screen analogs for biological targets (e.g., kinase inhibition) using dose-response curves (IC₅₀).
  • Molecular Docking: Predict binding modes to receptors (e.g., COX-2) using AutoDock Vina or Schrödinger Suite.

and highlight SAR workflows for triazole and thiadiazole analogs, emphasizing the role of logP and hydrogen bonding .

Basic: What are the common solvents and conditions for recrystallization in its synthesis?

Answer:

  • Ethanol: Effective for polar intermediates (e.g., tetrazole-phenol derivatives).
  • Ethanol-DMF Mixtures (1:1): For less soluble acetamide products.
  • Petroleum Ether: Used in rapid cooling protocols to isolate crystalline solids.

Typical yields range from 60–85%, with purity confirmed by melting point analysis and HPLC .

Advanced: How does the choice of solvent affect reaction kinetics in its synthesis?

Answer:

  • Polar Protic Solvents (e.g., Water): Accelerate SN2 reactions (e.g., cyclopropylamine substitution) due to stabilized transition states.
  • Aprotic Solvents (e.g., Dioxane): Favor nucleophilicity of azide ions in tetrazole formation.
  • Solvent Boiling Points: Toluene (110°C) enables reflux without side reactions, while DMF (153°C) may degrade heat-sensitive intermediates.

and demonstrate solvent-dependent yields (75% in toluene vs. 68% in dioxane) for analogous chloroacetamide couplings .

Advanced: What reactor design considerations are critical for scaling up its synthesis?

Answer:

  • Continuous Flow Reactors: Minimize exothermic risks during azide reactions (per CRDC subclass RDF2050112).
  • Membrane Separation: Efficiently remove byproducts (e.g., NaCl) inline, per RDF2050104.
  • Process Control Systems: Real-time monitoring of pH and temperature to maintain reproducibility.

and classify these under "Chemical Engineering Design" (RDF2050103), emphasizing safety and yield optimization .

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